molecular formula C24H23N3O B11000703 2,3,4,9-tetrahydro-1H-carbazol-6-yl(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

2,3,4,9-tetrahydro-1H-carbazol-6-yl(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11000703
M. Wt: 369.5 g/mol
InChI Key: YDKJBEXSXNIUBD-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-6-yl(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: 1,2,3,4-tetrahydrocarbazole , is a fused-ring heterocyclic compound. Its chemical formula is C₁₂H₁₃N , and its molecular weight is approximately 171.24 g/mol . This compound exhibits interesting biological and pharmacological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 1,2,3,4-tetrahydrocarbazole. One common method involves the reduction of carbazole (1H-carbazole) using suitable reducing agents. For example:

Industrial Production: While not widely produced industrially, 1,2,3,4-tetrahydrocarbazole can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactivity: 1,2,3,4-Tetrahydrocarbazole undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carbazole.

    Substitution: Electrophilic aromatic substitution reactions are possible at the carbazole ring.

    Reduction: The compound can be further reduced to dihydrocarbazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidants include chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

    Substitution: Nitration, halogenation, and Friedel-Crafts reactions are typical.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using palladium on carbon) can reduce the compound.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to carbazole, while substitution and reduction yield various derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydrocarbazole finds applications in:

    Medicine: It may exhibit biological activity due to its structural resemblance to carbazole alkaloids.

    Chemistry: As a building block for more complex molecules.

    Industry: Limited industrial applications, but it can serve as a precursor in organic synthesis.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

1,2,3,4-Tetrahydrocarbazole shares similarities with other carbazole derivatives, such as carbazole itself and dihydrocarbazoles. Its unique structure lies in the presence of both tetrahydrocarbazole and beta-carboline moieties.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-yl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C24H23N3O/c28-24(15-9-10-22-19(13-15)17-6-2-4-8-21(17)25-22)27-12-11-18-16-5-1-3-7-20(16)26-23(18)14-27/h1,3,5,7,9-10,13,25-26H,2,4,6,8,11-12,14H2

InChI Key

YDKJBEXSXNIUBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCC5=C(C4)NC6=CC=CC=C56

Origin of Product

United States

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